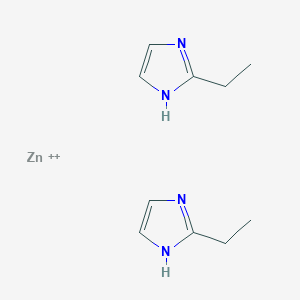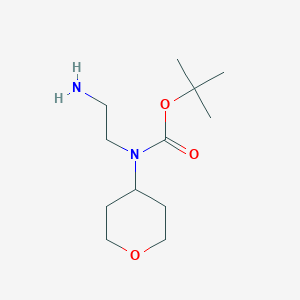![molecular formula C8H13Cl2N3 B11759613 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride](/img/structure/B11759613.png)
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopenta[c]pyridine ring system with diamine and dihydrochloride functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction environments, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various alkylating agents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: NaBH4 in an appropriate solvent.
Substitution: Alkylating agents such as benzyl chloride in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopenta[c]pyridine derivatives.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridines
Uniqueness
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride is unique due to its specific diamine and dihydrochloride functional groups, which confer distinct chemical and biological properties. Its ability to act as a potent inhibitor in various applications sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H13Cl2N3 |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-1,7-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11N3.2ClH/c9-6-2-1-5-3-4-11-8(10)7(5)6;;/h3-4,6H,1-2,9H2,(H2,10,11);2*1H |
InChI Key |
PVSZGCQTXFUHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C(=NC=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759531.png)
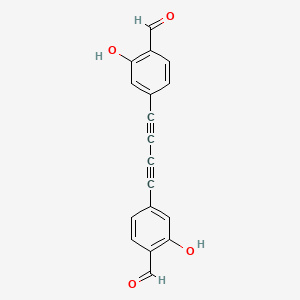
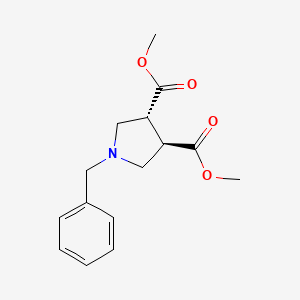
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759568.png)
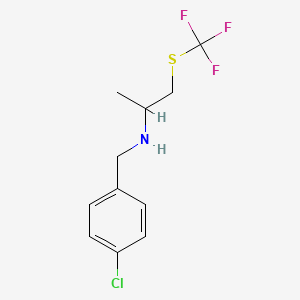
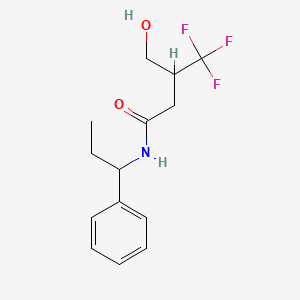
![1-{[(3E,6E)-6-[(1-hydroxyethyl)imino]-3,6-dihydro-1,2,4,5-tetrazin-3-ylidene]amino}ethan-1-ol](/img/structure/B11759582.png)
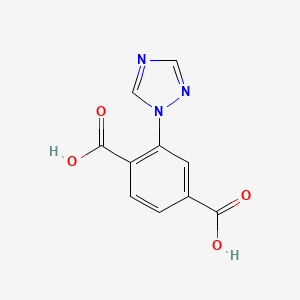
![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)
![Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate](/img/structure/B11759597.png)
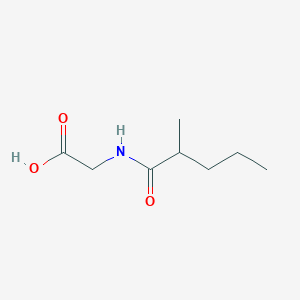
![tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11759606.png)
